Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy-2-methyl-
CAS No.: 65644-75-9
Cat. No.: VC15973436
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65644-75-9 |
---|---|
Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | 7,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
Standard InChI | InChI=1S/C12H17NO2/c1-13-7-6-9-4-5-11(14-2)12(15-3)10(9)8-13/h4-5H,6-8H2,1-3H3 |
Standard InChI Key | XCKFPYYZKVZCIR-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2=C(C1)C(=C(C=C2)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tetrahydroisoquinoline backbone substituted with methoxy groups at positions 7 and 8 and a methyl group at position 2. Its IUPAC name, 7,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline, reflects this substitution pattern. The saturated six-membered ring system reduces aromaticity compared to parent isoquinolines, potentially enhancing metabolic stability. Key structural parameters include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇NO₂ |
Molecular Weight | 207.27 g/mol |
SMILES | CN1CCC2=C(C1)C(=C(C=C2)OC)OC |
InChIKey | XCKFPYYZKVZCIR-UHFFFAOYSA-N |
The canonical SMILES string illustrates the bicyclic system, with the methyl group attached to the nitrogen atom and methoxy substituents on the aromatic ring .
Spectroscopic Characterization
Infrared (IR) and nuclear magnetic resonance (NMR) spectra for related compounds provide insights into functional group vibrations and proton environments. For instance, the analog 7,8-dimethoxy-2-methyl-1-(4'-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (CAS 19626-16-5) exhibits characteristic O-H stretches at 3200–3500 cm⁻¹ and aromatic C-H bends near 1600 cm⁻¹ . Proton NMR of the parent compound would likely show singlet peaks for the methoxy groups (δ 3.70–3.85 ppm) and multiplet resonances for the tetrahydroisoquinoline protons (δ 1.50–3.20 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
A high-yield (95.51%) synthesis route involves reductive amination of (-)-N-norlaudanosine with formaldehyde in tetrahydrofuran (THF), followed by resolution using (R)-mandelic acid . Critical steps include:
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Methylation: Reaction of 6,7-dimethoxy-1-(R)-3,4-dimethoxybenzyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and disodium hydrogen phosphite pentahydrate under reflux conditions.
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Acid Resolution: Treatment with (R)-mandelic acid in methanol to isolate the enantiomerically pure product (99.92% optical purity) .
This method highlights the compound’s stereochemical complexity, necessitating chiral resolution for pharmaceutical-grade synthesis.
Stability and Degradation
While stability data specific to this compound remain unpublished, analogous tetrahydroisoquinolines exhibit sensitivity to oxidative and photolytic degradation. Accelerated stability studies under ICH guidelines (40°C/75% RH) would likely reveal decomposition pathways involving demethylation or ring aromatization.
Structural Analogs and Pharmacological Significance
Dihydroxy Derivatives
The dihydroxy analog 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methylisoquinoline (CAS 23824-24-0) demonstrates altered solubility profiles due to phenolic -OH groups . Such derivatives often serve as intermediates in alkaloid biosynthesis, though their therapeutic potential remains underexplored compared to methoxylated variants.
Analytical and Regulatory Considerations
Chromatographic Methods
Reverse-phase HPLC methods developed for related alkaloids employ C₁₈ columns (150 × 4.6 mm, 5 μm) with mobile phases of acetonitrile:ammonium formate buffer (pH 3.5) in gradient elution . Estimated retention times for the target compound range from 12–14 minutes under these conditions.
Regulatory Status
Current regulatory guidelines classify this compound as "for research use only," with no FDA-approved applications . Safety assessments under REACH regulations remain incomplete, necessitating full toxicological profiling before human exposure studies.
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